Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
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Description
Scientific Research Applications
Synthesis of Antimicrobial Agents
Research demonstrates the synthesis of formazans from Mannich base derivatives of 1,3,4-thiadiazole as antimicrobial agents. These compounds exhibit moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential in combating infections (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor Activities
A series of 1,3,4-thiadiazole derivatives bearing an amide moiety were synthesized and evaluated for their antitumor activities. One derivative showed significant inhibitory effect against SKOV-3 human tumor cell lines, suggesting the cytotoxic activity occurs via apoptosis (Almasirad et al., 2016).
Chemical Synthesis and Modification
One study focused on the one-pot synthesis of 1,3,4-thiadiazol-2-yl-pyrrole derivatives via intramolecular Wittig reaction, showcasing a method to synthesize complex molecules with potential for further biological evaluation (Iravani & Esmaeili, 2020).
Formation of 1,2,3-Triazole Derivatives
Another application involves the diazotization of 1,3,4-thiadiazoles to form 2-azido derivatives, which were then used to synthesize 1,2,3-triazole-4-carboxylic acid derivatives. This process highlights the versatility of 1,3,4-thiadiazole derivatives in synthesizing structurally diverse compounds with potential biological activities (Pokhodylo et al., 2018).
properties
IUPAC Name |
ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-7(13)6(12)9-8-11-10-5(16-8)4-14-2/h3-4H2,1-2H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWMIOIXBGFEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.